molecular formula C12H17N5O4 B8815072 Entecavir hydrate

Entecavir hydrate

Cat. No.: B8815072
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entecavir hydrate, also known as this compound, is a guanosine nucleoside analogue with potent antiviral activity. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infection. This compound inhibits the replication of HBV by interfering with the viral DNA polymerase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Entecavir hydrate involves several key steps:

    Formation of the cyclopentyl ring: The starting material, a suitable cyclopentyl derivative, undergoes a series of reactions to introduce the hydroxyl and methylene groups.

    Attachment of the purine base: The cyclopentyl intermediate is then coupled with a purine base, specifically guanine, through a glycosidic bond formation.

    Hydration: The final step involves the hydration of the compound to form the monohydrate form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Entecavir hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the cyclopentyl ring.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: Ketones or aldehydes derived from the hydroxyl groups.

    Reduction products: Modified purine bases or cyclopentyl rings.

    Substitution products: Compounds with new functional groups attached to the amino group.

Scientific Research Applications

Entecavir hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Extensively studied for its antiviral properties, particularly against HBV.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents.

Mechanism of Action

The compound exerts its antiviral effects by inhibiting the HBV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation results in chain termination and prevents the synthesis of viral DNA. The molecular targets include the viral polymerase enzyme and the pathways involved in viral replication.

Comparison with Similar Compounds

Similar Compounds

    Penciclovir: Another guanosine analogue with antiviral activity, used primarily for herpes simplex virus infections.

    Acyclovir: A nucleoside analogue used to treat herpes simplex and varicella-zoster virus infections.

    Lamivudine: A nucleoside analogue used to treat HBV and HIV infections.

Uniqueness

Entecavir hydrate is unique due to its high potency and selectivity against HBV. It has a longer intracellular half-life compared to other nucleoside analogues, which contributes to its effectiveness in inhibiting viral replication.

Properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEXCTPGULBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of formula (XIV) obtained in Example 1-10 (1.1 g) was mixed with distilled water (16.5 ml) and stirred at 95° C. for 1 hr. The resulting solution was cooled to room temperature to crystallize and stirred at 10° C. for 1 hr. The resulting solid was filtered and dried under a nitrogen atmosphere to obtain the title compound with a purity of 99.8% or more as a white-colored solid (0.9 g, yield: 96.9%).
Name
( XIV )
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Name
Yield
96.9%

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